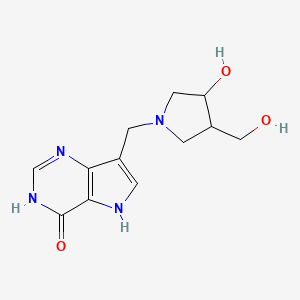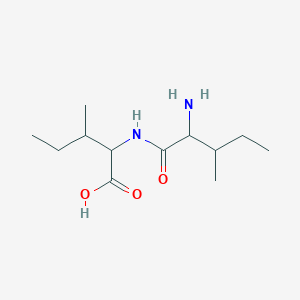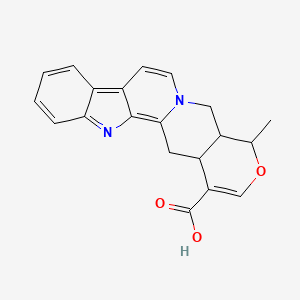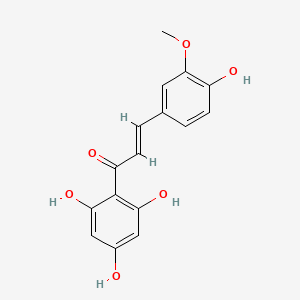
Immucillins, 7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Immucillins are a class of synthetic deazapurine nucleoside analogues that have shown significant potential in various therapeutic applications. These compounds are designed to mimic the transition state of enzymatic reactions, thereby inhibiting specific enzymes with high affinity and specificity. Immucillins have been studied for their effectiveness in treating diseases such as leishmaniasis, leukemia, and other conditions involving purine metabolism .
Métodos De Preparación
The synthesis of Immucillins involves several key steps. One practical synthesis route includes the addition of lithiated 9-deazapurine derivative to a stable tri-O-benzyl cyclic nitrone to form the imino-C-nucleoside skeleton. This is followed by an efficient copper-catalysed Ullmann-type amination to install the amino group on the heterocyclic moiety . The reactions are typically carried out under anhydrous conditions in flame-dried glassware under an argon atmosphere. Industrial production methods would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Immucillins undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithiated derivatives, copper catalysts, and various solvents such as methanol and dichloromethane. The major products formed from these reactions are typically the desired nucleoside analogues with specific functional groups installed at precise locations on the molecule .
Aplicaciones Científicas De Investigación
Immucillins have a wide range of scientific research applications. In chemistry, they are used as tools to study enzyme mechanisms and transition states. In biology and medicine, Immucillins have shown promise in treating diseases such as leishmaniasis and leukemia by inhibiting specific enzymes involved in purine metabolism . They have also been explored for their potential in treating autoimmune disorders, gout, and solid tumors .
Mecanismo De Acción
The mechanism of action of Immucillins involves the inhibition of specific enzymes by mimicking the transition state of the enzymatic reaction. For example, Forodesine (BCX-1777, Immucillin H) inhibits purine nucleoside phosphorylase (PNP) and deoxycytidine kinase (dCK). PNP catalyzes the phosphorolysis of deoxyguanosine to guanine and 2-deoxyribose-1-phosphate, while dCK converts deoxyguanosine to deoxyguanosino-5-monophosphate and finally to deoxyguanosino-5-triphosphate. This inhibition leads to the accumulation of deoxyguanosine triphosphate, which inhibits ribonucleotide reductase, an enzyme required for DNA synthesis and cell replication, ultimately resulting in apoptosis .
Comparación Con Compuestos Similares
Immucillins can be compared to other nucleoside analogues such as piperidine nucleosides and other transition-state analogues. Similar compounds include Immucillin A, Immucillin H, and SerMe-ImmH. These compounds share structural similarities but differ in their specific functional groups and enzyme targets. Immucillins are unique in their high affinity and specificity for their target enzymes, making them highly effective in their therapeutic applications .
Propiedades
IUPAC Name |
7-[[3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]methyl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c17-5-8-3-16(4-9(8)18)2-7-1-13-11-10(7)14-6-15-12(11)19/h1,6,8-9,13,17-18H,2-5H2,(H,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNHHLILYQEHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CNC3=C2N=CNC3=O)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B12323260.png)



![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)




